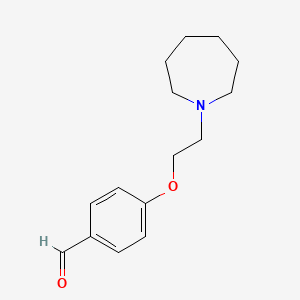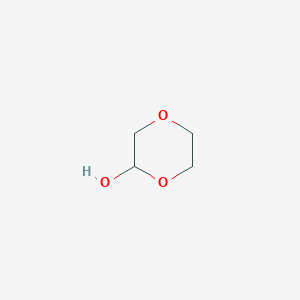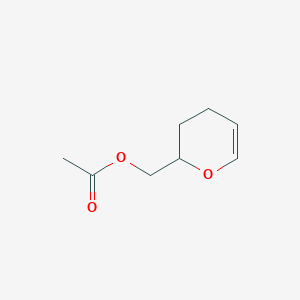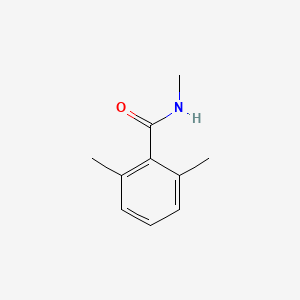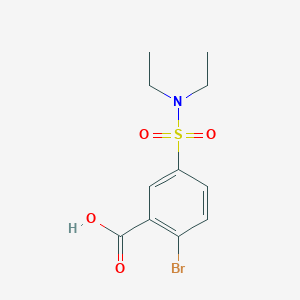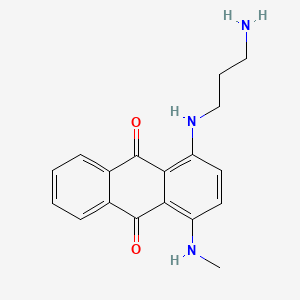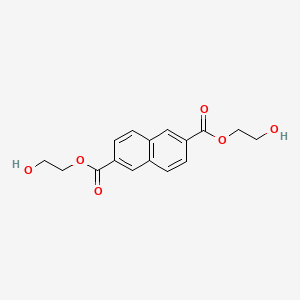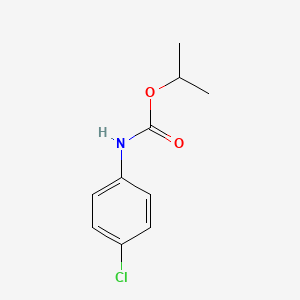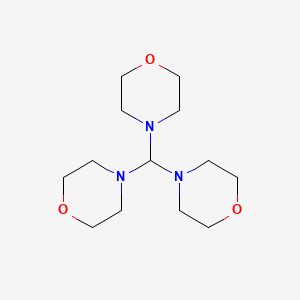
Morpholine, 4,4',4''-methylidynetris-
Vue d'ensemble
Description
Morpholine, 4,4’,4’'-methylidynetris- is an organic compound that belongs to the class of morpholines. Morpholines are characterized by a six-membered ring containing both nitrogen and oxygen atoms. This particular compound is notable for its unique structure, which includes three morpholine units connected by a central carbon atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of morpholine, 4,4’,4’'-methylidynetris- typically involves the reaction of morpholine with formaldehyde under acidic or basic conditions. The reaction proceeds through a series of condensation steps, resulting in the formation of the trimeric structure. The reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity.
Industrial Production Methods
In industrial settings, the production of morpholine, 4,4’,4’'-methylidynetris- often involves continuous flow processes to ensure consistent quality and high throughput. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are common to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Morpholine, 4,4’,4’'-methylidynetris- undergoes various chemical reactions typical of secondary amines. These include:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert it to amines with lower oxidation states.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and peracids are commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Substitution Reagents: Alkyl halides and acyl chlorides are often used in substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and various substituted morpholine derivatives.
Applications De Recherche Scientifique
Morpholine, 4,4’,4’'-methylidynetris- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a pharmacophore in medicinal chemistry.
Industry: It is used in the production of polymers, surfactants, and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of morpholine, 4,4’,4’'-methylidynetris- involves its interaction with various molecular targets. The nitrogen atoms in the morpholine rings can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and chemical reactions. The compound’s unique structure allows it to interact with multiple targets simultaneously, enhancing its efficacy in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Morpholine: A simpler analog with a single morpholine ring.
Piperazine: Another six-membered ring compound with two nitrogen atoms.
Piperidine: A six-membered ring with a single nitrogen atom.
Uniqueness
Morpholine, 4,4’,4’'-methylidynetris- is unique due to its trimeric structure, which imparts distinct chemical and physical properties. This structure allows for multiple interactions with molecular targets, making it more versatile compared to its simpler analogs.
Propriétés
IUPAC Name |
4-(dimorpholin-4-ylmethyl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O3/c1-7-17-8-2-14(1)13(15-3-9-18-10-4-15)16-5-11-19-12-6-16/h13H,1-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCFCBJRMVBYOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(N2CCOCC2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60355922 | |
| Record name | Morpholine, 4,4',4''-methylidynetris- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22630-09-7 | |
| Record name | Morpholine, 4,4',4''-methylidynetris- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


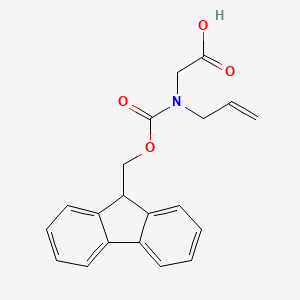
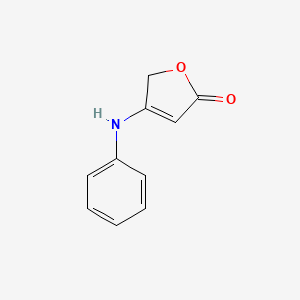
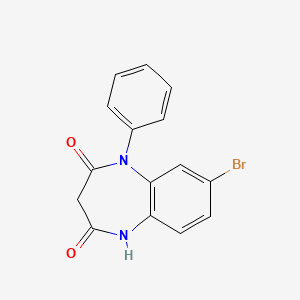
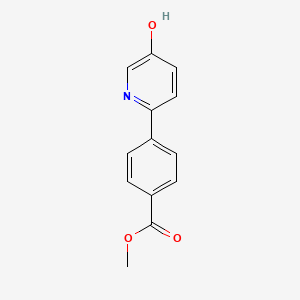
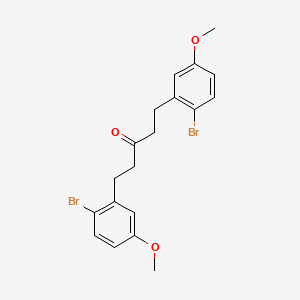
![Ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3049865.png)
